molecular formula C17H29BO3 B8678991 (3,5-ditert-butyl-2-propoxyphenyl)boronic acid

(3,5-ditert-butyl-2-propoxyphenyl)boronic acid

Cat. No.: B8678991
M. Wt: 292.2 g/mol
InChI Key: RPFFNOFLINWRFI-UHFFFAOYSA-N
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Description

(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl groups and a propyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butylphenol with boric acid under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere, usually nitrogen . The mixture is cooled to -78°C, and a solution of n-butyllithium is added dropwise. After the reaction is complete, the mixture is allowed to warm to room temperature, quenched with water, and extracted with an organic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-ditert-butyl-2-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Substituted phenylboronic acids.

Mechanism of Action

The mechanism of action of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is unique due to the presence of both tert-butyl and propyloxy groups, which enhance its steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C17H29BO3

Molecular Weight

292.2 g/mol

IUPAC Name

(3,5-ditert-butyl-2-propoxyphenyl)boronic acid

InChI

InChI=1S/C17H29BO3/c1-8-9-21-15-13(17(5,6)7)10-12(16(2,3)4)11-14(15)18(19)20/h10-11,19-20H,8-9H2,1-7H3

InChI Key

RPFFNOFLINWRFI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)C(C)(C)C)C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Bromo-3,5-di-tert-butyl-2-propoxy-benzene (6.55 g, 20 mmol) was dissolved in anhydrous 1,2-dimethoxy-ethane (125 mL under a nitrogen atmosphere. The solution was cooled to −75° C. and t-butyl lithium (30 mL, 50 mmol, 1.7M in pentane) was added dropwise over 20 min at −73° C. to −68° C. The reaction was stirred at −74° C. for 1 h and then treated with trimethyl borate (11.4 mL, 100 mmol). The reaction was kept cold for 1 h and then the bath was removed and the reaction allowed to warm to room temperature over 24 h. It was treated with 1N hydrochloric acid (70 mL) and stirred for 30 min. The reaction was then diluted with water (150 mL) and extracted with ethyl acetate (300 mL, 2×150 mL). The combined organic portions were washed with bicarbonate solution (150 mL), water (150 mL), brine (2×150 mL), dried (Na2SO4), filtered and evaporated in vacuo to provide 6.33 g of a yellow semi-solid. The material was purified by flash chromotography (eluet:(9:1)hexane:ethyl acetate and (3:1) hexane:ethyl acetate) to provide 3.34 g (57%) of a white solid. 1H NMR (250 MHz, CDCl3): δ 7.67 (d, 1H, J=2.6), 7.49 (d, 1H, J=2.6), 5.91 (m, 1H), 3.82 (t, 2H, J=7.1), 1.89 (m, 2H), 1.42 (s, 9H), 1.33 (s, 9H), 2.63 (t, 3H, J=7.4). MS [EI+] 293 (M+H)+ [EI−] 291 (M−H)+.
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
11.4 mL
Type
reactant
Reaction Step Three

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